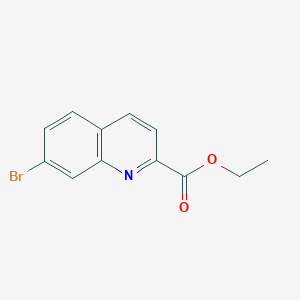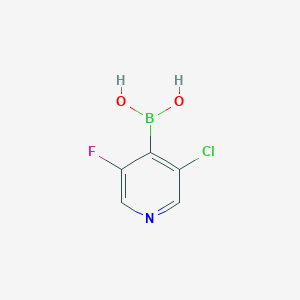![molecular formula C8H10BNO3 B6337960 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid CAS No. 1643572-83-1](/img/structure/B6337960.png)
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid: is a heterocyclic compound that features a pyrano-pyridine core structure with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid typically involves multi-step reactions starting from readily available precursorsFor example, a typical synthetic route might involve the reaction of a pyridine derivative with a boronic acid reagent under conditions that promote the formation of the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The pyridine ring can be reduced under appropriate conditions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Various aryl or vinyl-substituted pyrano-pyridine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other organic compounds .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.
Comparison with Similar Compounds
Pyrano[4,3-b]pyridine derivatives: These compounds share the same core structure but may have different functional groups, leading to variations in their chemical and biological properties.
Uniqueness: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid is unique due to the combination of its pyrano-pyridine core and boronic acid functional group
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4,11-12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVDIGFMDLOCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCOC2)N=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)
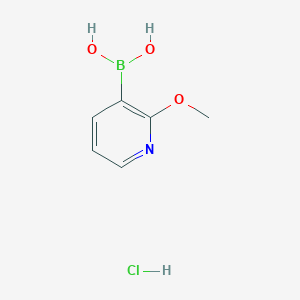
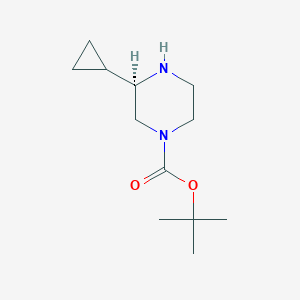
![Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride](/img/structure/B6337908.png)
![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)
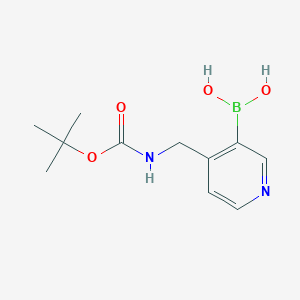
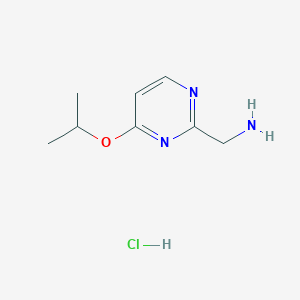
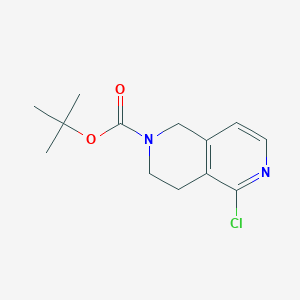
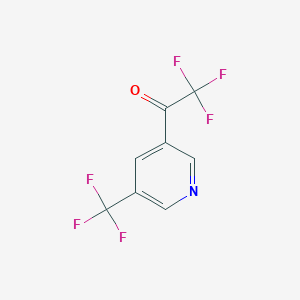
![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)
![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)
